An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoyl Chloride: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoyl Chloride: Structure, Properties, and Applications
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as indispensable building blocks. Their unique electronic and steric properties allow for the fine-tuning of molecular interactions, metabolic stability, and overall bioactivity. Among these, 4-Bromo-2,6-difluorobenzoyl chloride is a key trifunctional reagent, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development.
It is important to note that the compound is occasionally referred to by the similar-sounding but structurally distinct name, 4'-Bromo-2',6'-difluorophenacyl chloride. This guide will focus on the benzoyl chloride derivative, which is the more commonly synthesized and utilized intermediate.
Chemical Structure and Identification
4-Bromo-2,6-difluorobenzoyl chloride is a substituted aromatic acyl chloride. The core of the molecule is a benzene ring, which is substituted with a bromine atom at the 4-position and two fluorine atoms at the 2- and 6-positions. The reactive acyl chloride group is attached to the 1-position of the ring.
Caption: Chemical structure of 4-Bromo-2,6-difluorobenzoyl chloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 497181-19-8 |
| Molecular Formula | C₇H₂BrClF₂O |
| Molecular Weight | 255.45 g/mol |
| IUPAC Name | 4-bromo-2,6-difluorobenzoyl chloride |
Physicochemical and Spectroscopic Properties
Experimentally determined physicochemical properties for 4-Bromo-2,6-difluorobenzoyl chloride are not extensively reported in the public literature. However, based on its structure and data for analogous compounds, the following properties can be expected.
Table 2: Estimated Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for acyl chlorides. |
| Melting Point | Not reported | Likely a low-melting solid. |
| Boiling Point | Not reported | Expected to be >200 °C at atmospheric pressure. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | The acyl chloride group is highly reactive towards nucleophiles. |
Spectroscopic Analysis
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing a single signal in the aromatic region (typically between 7.0-8.0 ppm). This signal would likely appear as a triplet due to coupling with the two equivalent fluorine atoms.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will be more complex. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield (around 165-170 ppm). The aromatic carbons will show characteristic signals in the 110-160 ppm region, with the carbon atoms attached to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum should show a single resonance for the two equivalent fluorine atoms, likely appearing as a doublet due to coupling with the adjacent aromatic proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1770-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. Additional bands corresponding to the C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Reactivity
4-Bromo-2,6-difluorobenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.
Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
A common route to 4-bromo-2,6-difluorobenzoic acid involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by carboxylation with carbon dioxide[1].
Caption: Synthetic pathway to 4-bromo-2,6-difluorobenzoic acid.
Conversion to 4-Bromo-2,6-difluorobenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed[2][3].
Caption: Synthesis of 4-bromo-2,6-difluorobenzoyl chloride.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Bromo-2,6-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or other suitable aprotic solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Carefully add thionyl chloride (1.5-2.0 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 4-bromo-2,6-difluorobenzoyl chloride can be purified by distillation under reduced pressure to yield the final product.
Reactivity
As an acyl chloride, 4-bromo-2,6-difluorobenzoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its utility in synthesis. Common reactions include:
-
Amide formation: Reaction with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Ester formation: Reaction with alcohols to form esters.
-
Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
The presence of the two ortho-fluorine atoms can influence the reactivity of the acyl chloride group through steric hindrance and electronic effects.
Applications in Drug Development and Research
The trifunctional nature of 4-bromo-2,6-difluorobenzoyl chloride makes it a valuable building block in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: The acyl chloride functionality allows for the facile introduction of the 4-bromo-2,6-difluorobenzoyl moiety into a wide range of molecular scaffolds. The bromine atom can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build up the final drug molecule. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the target compound[4]. It is also used as an intermediate in the synthesis of agrochemicals and liquid crystal compounds[4].
-
Protein Degraders: This compound is listed as a building block for protein degraders, a class of therapeutics that function by inducing the degradation of target proteins.
Caption: A generalized workflow for the application of 4-bromo-2,6-difluorobenzoyl chloride in drug synthesis.
Safety and Handling
4-Bromo-2,6-difluorobenzoyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions.
-
Hazards: Acyl chlorides are corrosive and lachrymatory (cause tearing). The compound is expected to cause severe skin burns and eye damage[5]. It is also harmful if swallowed or inhaled.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it will react to produce corrosive HCl gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
4-Bromo-2,6-difluorobenzoyl chloride is a versatile and valuable building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such highly functionalized intermediates is set to increase.
References
-
PrepChem. (2018, November 28). Preparation of benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to syn.... Retrieved from [Link]
-
askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
-
SpectraBase. (n.d.). BENZOYL CHLORIDE, O-BROMO-. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
-
Appchem. (n.d.). 4-Bromo-2,6-difluorobenzyl chloride | 175589-02-3 | C7H4BrClF2. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-2,6-difluorobenzenesulphonyl chloride - High purity | EN. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
Sources
- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 4. 497181-19-8 | 4-Bromo-2,6-difluorobenzoyl chloride - AiFChem [aifchem.com]
- 5. fishersci.com [fishersci.com]
